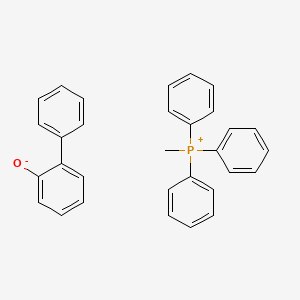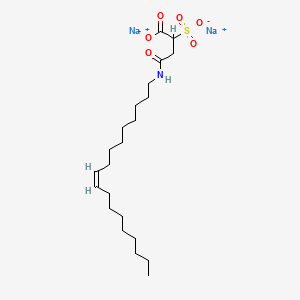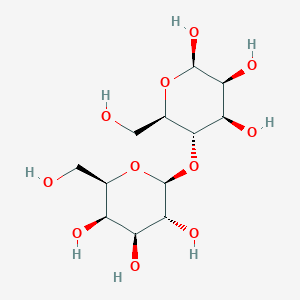![molecular formula C34H46N2O3S B12684132 3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide CAS No. 82836-86-0](/img/structure/B12684132.png)
3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide is a complex organic compound that features a thiazole ring, a phenyl group, and a long alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide typically involves multiple steps. One common method includes the reaction of 4-phenylthiazol-2-amine with an appropriate acylating agent to introduce the propionamide moiety. The hexadecyloxyphenyl group can be introduced through etherification reactions involving hexadecanol and a phenolic precursor.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes optimized for large-scale production. This would include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the propionamide moiety can be reduced to an alcohol.
Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives of the propionamide.
Substitution: Various substituted phenyl and thiazole derivatives.
Aplicaciones Científicas De Investigación
3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide is not fully understood. it is believed to interact with cellular membranes due to its amphiphilic nature, potentially disrupting membrane integrity. The thiazole ring may also interact with various enzymes or receptors, leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-phenylthiazol-2-yl derivatives: These compounds share the thiazole ring and phenyl group but lack the long alkyl chain.
Hexadecyloxyphenyl derivatives: These compounds have the long alkyl chain and phenyl group but lack the thiazole ring.
Uniqueness
3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide is unique due to its combination of a thiazole ring, a phenyl group, and a long alkyl chain. This unique structure gives it distinct amphiphilic properties, making it useful in various applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
82836-86-0 |
|---|---|
Fórmula molecular |
C34H46N2O3S |
Peso molecular |
562.8 g/mol |
Nombre IUPAC |
3-(2-hexadecoxyphenyl)-3-oxo-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C34H46N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-25-39-32-24-19-18-23-29(32)31(37)26-33(38)36-34-35-30(27-40-34)28-21-16-15-17-22-28/h15-19,21-24,27H,2-14,20,25-26H2,1H3,(H,35,36,38) |
Clave InChI |
SSGFKDXGKBJUNX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


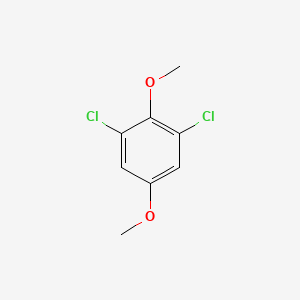


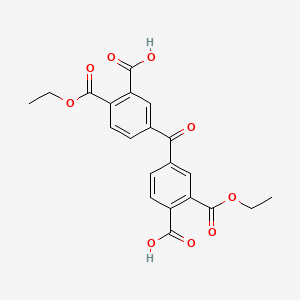

![Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt](/img/structure/B12684080.png)
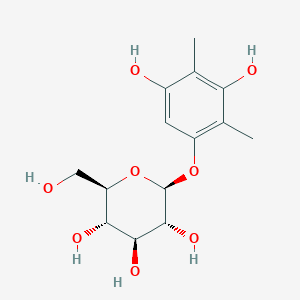
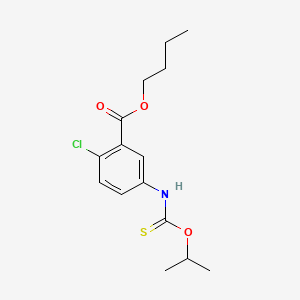
![2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide](/img/structure/B12684093.png)


